(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
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Overview
Description
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of 4-sulfamoylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxido group.
Methylation: The final step involves the methylation of the hydrazone using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxido derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to cell signaling, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl-oxido-[(4-aminophenyl)hydrazinylidene]azanium
- (E)-methyl-oxido-[(4-nitrophenyl)hydrazinylidene]azanium
Uniqueness
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C7H10N4O3S |
---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C7H10N4O3S/c1-11(12)10-9-6-2-4-7(5-3-6)15(8,13)14/h2-5,9H,1H3,(H2,8,13,14)/b11-10+ |
InChI Key |
ZQKMEPFSEOGDSD-ZHACJKMWSA-N |
Isomeric SMILES |
C/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
Canonical SMILES |
C[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
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